2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.
Properties
IUPAC Name |
2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-3-24-19-21-16-14-6-4-5-7-15(14)20-17(16)18(23)22(19)13-10-8-12(2)9-11-13/h4-11,20H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYXENCTSVJJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl) indole: Known for its antimicrobial and anti-inflammatory activities.
N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors.
Uniqueness
2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds.
Biological Activity
2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine and indole moiety, which are known for their diverse pharmacological properties. The presence of the ethylsulfanyl group and the 4-methylphenyl substituent enhances its lipophilicity and reactivity, potentially influencing its pharmacokinetic profile.
1. Serotonin Receptor Modulation
Preliminary studies indicate that derivatives similar to this compound exhibit significant biological activity as serotonin receptor modulators . Specifically, these compounds have been shown to act as agonists for the 5-HT_2C receptor , which plays a crucial role in mood regulation and appetite control .
2. Anticancer Properties
Research has suggested that this compound may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit various protein kinases associated with cancer progression . The potential for this compound to act on multiple biological targets makes it a promising candidate for further investigation in cancer therapeutics.
3. Kinase Inhibition Studies
In a study evaluating the inhibitory potency of pyrimido[5,4-b]indol-4-amines against several kinases (CDK5/p25, CK1δ/ε, DYRK1A, and GSK-3α/β), it was found that certain derivatives exhibited micromolar range IC50 values against these targets . This suggests that this compound could similarly affect kinase activity.
Table of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Serotonin Receptor Modulation | 5-HT_2C receptor | |
| Anticancer Activity | Various protein kinases | |
| Kinase Inhibition | CDK5/p25, CK1δ/ε, DYRK1A |
Case Study: Anticancer Potential
A study investigating the anticancer properties of pyrimido[5,4-b]indol-4-amine derivatives found that compounds with structural similarities to this compound inhibited cancer cell proliferation effectively. The research highlighted the significance of substituents on the indole ring in enhancing biological activity against various cancer cell lines .
In vitro Studies
In vitro assays have demonstrated that compounds within this chemical class can exhibit antibacterial and antimycobacterial activities. For example, studies on related pyrimidinones showed significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also have potential applications in antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
